![molecular formula C21H23ClN2O4 B268955 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268955.png)
3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has caught the attention of researchers due to its potential therapeutic applications. The compound is also known by its chemical name, MK-677, and is classified as a growth hormone secretagogue.
Wirkmechanismus
MK-677 works by binding to the ghrelin receptor, which is found in the hypothalamus and pituitary gland. This binding stimulates the release of growth hormone and IGF-1. The compound also has an indirect effect on the release of other hormones such as cortisol and prolactin.
Biochemical and Physiological Effects:
The release of growth hormone and IGF-1 has several biochemical and physiological effects in the body. These include increased muscle mass, improved bone density, and enhanced cognitive function. MK-677 has also been shown to improve lipid metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
MK-677 has several advantages for lab experiments. It is easy to synthesize and has a long half-life, which makes it ideal for long-term studies. However, the compound is also known to cause an increase in appetite and water retention, which can be a limitation for certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on MK-677. One area of interest is its potential as a treatment for age-related conditions such as sarcopenia and cognitive decline. Additionally, there is interest in studying the compound's effects on bone density and fracture risk. Finally, there is potential for MK-677 to be used in combination with other compounds for enhanced therapeutic effects.
Conclusion:
In conclusion, MK-677 is a chemical compound with potential therapeutic applications. Its ability to stimulate the release of growth hormone and IGF-1 makes it a potential treatment option for several conditions. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on the compound.
Synthesemethoden
MK-677 is synthesized using a multi-step process that involves the reaction of 4-chloro-3-methylphenol with acetic anhydride to form 4-chloro-3-methylphenylacetate. The resulting compound is then reacted with 4-(2-aminoethyl) morpholine to form 4-chloro-3-methylphenoxyethylamine. The final step involves the reaction of 4-chloro-3-methylphenoxyethylamine with N-(tetrahydro-2-furanylmethyl)benzamide to form MK-677.
Wissenschaftliche Forschungsanwendungen
MK-677 has been extensively studied for its potential therapeutic applications. The compound is known to stimulate the release of growth hormone and insulin-like growth factor 1 (IGF-1) in the body. This makes it a potential treatment option for conditions such as growth hormone deficiency, osteoporosis, and muscle wasting. Additionally, MK-677 has been studied for its potential cognitive and metabolic benefits.
Eigenschaften
Produktname |
3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide |
---|---|
Molekularformel |
C21H23ClN2O4 |
Molekulargewicht |
402.9 g/mol |
IUPAC-Name |
3-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H23ClN2O4/c1-14-10-17(7-8-19(14)22)28-13-20(25)24-16-5-2-4-15(11-16)21(26)23-12-18-6-3-9-27-18/h2,4-5,7-8,10-11,18H,3,6,9,12-13H2,1H3,(H,23,26)(H,24,25) |
InChI-Schlüssel |
VZYGWPJMNBAETL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.